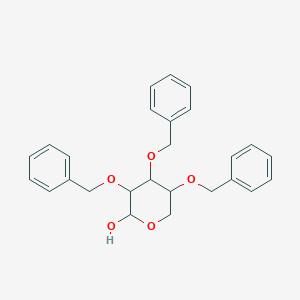

2,3,4-Tri-O-benzyl-beta-D-arabinopyranose

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-tris(phenylmethoxy)oxan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSKDJMXBBFKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939330 | |

| Record name | 2,3,4-Tri-O-benzylpentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18039-26-4 | |

| Record name | NSC106548 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4-Tri-O-benzylpentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2,3,4 Tri O Benzyl Beta D Arabinopyranose

Foundational Approaches to Benzylated Arabinopyranoses

The initial challenges in synthesizing selectively benzylated arabinopyranoses lie in controlling both regioselectivity across multiple hydroxyl groups and stereoselectivity at the anomeric carbon.

The primary challenge in the synthesis of 2,3,4-tri-O-benzyl-D-arabinopyranose is the differentiation of the four hydroxyl groups in the D-arabinose pyranose ring. Without a strategic approach, benzylation would lead to a mixture of partially benzylated isomers and the fully per-benzylated product. Regioselective protection is therefore essential.

Early and foundational methods often rely on the inherently different reactivity of the hydroxyl groups. However, for arabinose, the secondary hydroxyls at C-2, C-3, and C-4 have similar reactivity, making direct selective benzylation difficult. A common strategy involves a multi-step process:

Anomeric Protection: The anomeric hydroxyl group is typically protected first, often by converting the sugar into a methyl glycoside. This prevents its participation in subsequent reactions and simplifies the mixture of products.

Formation of Cyclic Acetals: A widely used technique is the temporary protection of a diol pair using a benzylidene or isopropylidene acetal. For pyranosides, this often involves the C-4 and C-6 hydroxyls, though this is more common in hexoses. For pentoses like arabinose, this strategy needs adaptation.

Selective Benzylation: With certain positions blocked, the remaining free hydroxyl groups can be benzylated.

Deprotection and Further Modification: The temporary protecting group is then removed to free the hydroxyls for subsequent reactions.

A partial regioselective benzylation of polyols is relatively rare but can be achieved under controlled conditions. For instance, protocols using controlled amounts of sodium hydride (NaH) and benzyl (B1604629) chloride (BnCl) with careful temperature management have been shown to yield specific tri-O-benzyl derivatives in other sugar series, a principle that can be adapted for arabinose. nih.gov

Controlling the stereochemistry at the anomeric carbon (C-1) is critical for the synthesis of glycosides. The formation of a β-linkage, as required for the target molecule, must overcome the thermodynamic preference for the α-anomer in many cases, a phenomenon known as the anomeric effect.

Several strategies are employed to control the anomeric configuration:

Neighboring Group Participation: A common and effective method is to place a participating protecting group, such as an acetyl or benzoyl group, at the C-2 position. During glycosylation, this group can form a cyclic intermediate (e.g., an oxonium ion) that blocks the α-face of the sugar ring, directing the incoming nucleophile (acceptor alcohol) to attack from the β-face. This results in the formation of a 1,2-trans glycosidic linkage, which corresponds to the β-anomer in the case of arabinose.

Solvent Effects and Promoter Choice: The choice of solvent can significantly influence the stereochemical outcome of a glycosylation reaction. Non-participating solvents like dichloromethane (B109758) may favor different outcomes compared to participating solvents like acetonitrile.

Anomeric O-alkylation: Direct alkylation of the anomeric hydroxyl group can be stereoselective under specific conditions. mdpi.comnih.gov It is proposed that a combination of a kinetic anomeric effect and chelation with a metal ion (such as cesium) can synergistically control the reaction to favor the formation of β-mannopyranosides, a principle that holds relevance for other sugars. nih.gov

The Mitsunobu Reaction: This reaction can be used to modify the anomeric center, often proceeding with an inversion of configuration. beilstein-journals.org This allows for the conversion of an α-anomer into the desired β-anomer, although the stereoselectivity can be influenced by various reaction parameters. beilstein-journals.org

The anomeric configuration of the final products is typically confirmed using NMR spectroscopy by analyzing the coupling constants of the anomeric proton. mdpi.comnih.gov

Advanced Synthetic Routes to 2,3,4-Tri-O-benzyl-beta-D-arabinopyranose

Building upon foundational principles, advanced synthetic routes focus on improving efficiency, yield, and purity through multi-step strategies and careful optimization of reaction conditions.

A plausible and efficient multi-step synthesis of the target compound would follow a linear strategy, which is common for preparing such building blocks.

A Representative Linear Synthetic Pathway:

Formation of a Glycoside: D-arabinose is first converted to its methyl glycoside, for example, methyl α-D-arabinopyranoside. This step protects the anomeric position and fixes the ring structure.

Benzylation: The methyl arabinopyranoside is then treated with a benzylating agent, such as benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). This step typically leads to the per-benzylated product, methyl 2,3,4-tri-O-benzyl-α-D-arabinopyranoside.

Anomeric Deprotection (Hydrolysis): The methyl group at the anomeric position is selectively removed. This is often achieved by acidic hydrolysis, for instance, using a mixture of acetic acid and aqueous hydrochloric acid, to yield the free sugar 2,3,4-Tri-O-benzyl-D-arabinopyranose as a mixture of anomers. mdpi.comgoogle.com

Stereochemical Control/Separation: The resulting mixture of α and β anomers must then be separated, typically by column chromatography, to isolate the desired this compound.

This approach, while linear, is robust and allows for the preparation of the target compound on a research scale.

The benzyl group is a widely used protecting group for hydroxyl functions in organic synthesis due to its stability under various conditions and its relatively straightforward removal by catalytic hydrogenation. highfine.comontosight.aicommonorganicchemistry.com Several methods exist for its introduction, each with distinct advantages and disadvantages.

The most common method is the Williamson Ether Synthesis . organic-chemistry.org This involves deprotonating the alcohol with a base, followed by reaction with a benzyl halide. organic-chemistry.org An alternative for substrates that are not stable under basic conditions is the use of benzyl trichloroacetimidate under acidic catalysis. organic-chemistry.org

For carbohydrate synthesis, the Williamson ether synthesis remains the most prevalent method due to its efficiency and the relative stability of the sugar backbone to basic conditions.

Preparation of Related Protected Arabinose Derivatives and Precursor Compounds

The synthesis of specifically protected arabinose derivatives is fundamental for their use as building blocks in the assembly of complex oligosaccharides and glycoconjugates. The strategic introduction and removal of protecting groups on the hydroxyl functions of arabinose allow for regioselective reactions at specific positions. This section details the preparation of key stereoisomeric and anomeric analogs of the title compound and discusses the derivatization of other pentose (B10789219) scaffolds to yield arabinose precursors.

Synthesis of Stereoisomeric and Anomeric Analogs (e.g., furanose forms, alpha-pyranose)

The preparation of protected arabinose analogs, including different anomers (α/β) and ring forms (pyranose/furanose), is crucial for accessing a diverse range of carbohydrate structures. The choice of protecting groups and synthetic strategy dictates the resulting stereochemistry and isomeric form.

One important analog is the furanose form, 2,3,5-Tri-O-benzyl-D-arabinofuranose . This compound can be synthesized by the reaction of 2,3,5-trihydroxypentanoic acid with benzaldehyde (B42025) in a stereoselective process. biosynth.com This protected furanose derivative serves as a versatile intermediate in glycosylation reactions.

The synthesis of alpha-pyranose analogs has also been explored. For example, benzyl 2,3,4-tri-O-benzoyl-α-D-arabinopyranoside was synthesized from D-arabinose in a multi-step sequence. researchgate.net The process involved the initial formation of tetrabenzoate of benzyl arabinopyranoside, followed by bromination to yield 2,3,4-tri-O-benzoyl-β-D-arabinopyranosyl bromide. Subsequent reaction with benzyl alcohol led to the desired α-anomer. researchgate.net This highlights a common strategy where anomeric control is achieved through glycosyl donors like bromides.

Furthermore, methods for synthesizing novel mono- and di-O-protected l-arabinofuranoside derivatives have been described through regioselective base-catalyzed acylations of methyl α- and β-l-arabinofuranosides. nih.gov These selectively protected compounds can be converted into valuable intermediates such as methyl 2,3-anhydro-l-furanosides, which are precursors for deoxy-l-pentofuranosides. nih.gov

Table 1: Synthesis of Stereoisomeric and Anomeric Arabinose Analogs

| Target Compound | Starting Material | Key Reagents/Steps | Significance | Reference |

|---|---|---|---|---|

| 2,3,5-Tri-O-benzyl-D-arabinofuranose | 2,3,5-trihydroxypentanoic acid | Benzaldehyde, stereoselective reaction | Protected furanose analog for glycosylation. | biosynth.com |

| Benzyl 2,3,4-tri-O-benzoyl-α-D-arabinopyranoside | D-Arabinose | 1. Benzoylation 2. Bromination 3. Glycosylation with benzyl alcohol | Protected α-pyranose analog. | researchgate.net |

| Methyl 2,3-anhydro-l-furanosides | Methyl l-arabinofuranosides | Regioselective acylation followed by ring-closing reactions. | Intermediates for deoxy sugars. | nih.gov |

Derivatization from Other Pentose Scaffolds (e.g., D-Xylose) to Arabinose Derivatives

The structural similarity between pentoses allows for the conversion of more abundant sugars, like D-xylose, into less common ones, such as arabinose, through stereochemical inversion at one or more chiral centers. These transformations can be achieved through both chemical and enzymatic methods.

Enzymatic approaches offer high specificity and are often performed under mild conditions. D-xylose isomerase is an enzyme capable of not only sugar isomerization but also the slow conversion of some monosaccharides into their C2-epimers. nih.govresearchgate.net This enzyme can catalyze the epimerization of L-arabinose to L-ribose, demonstrating its utility in altering pentose stereochemistry. nih.govresearchgate.net In fungi and yeasts, pentoses are assimilated via oxidoreductase pathways where D-xylose is converted to xylitol, which can then be oxidized to L-xylulose, a precursor that can potentially be converted to arabinose derivatives. researchgate.net Another key enzyme is UDP-xylose epimerase (UXE) , which catalyzes the isomerization of UDP-Xylose to UDP-arabinose, a crucial step in the biosynthesis of arabinose-containing polysaccharides in plants. nih.gov

Chemical synthesis provides an alternative route for scaffold conversion. For instance, D-xylose can be used as a starting material to produce protected furanose derivatives. A three-step synthesis starting from D-xylose can yield 2,3,5-tri-O-benzyl-α,β-d-xylofuranose . mdpi.com This process involves the formation of methyl xylofuranoside, followed by benzylation and subsequent hydrolysis. mdpi.com While this product is a xylofuranose, the methodology for protecting the pentose scaffold is relevant, as subsequent chemical steps, such as oxidation-reduction at C2, could be employed to achieve the epimeric arabinose configuration.

Table 2: Derivatization of Pentose Scaffolds to Arabinose Derivatives

| Starting Scaffold | Method | Key Enzyme/Reagent | Resulting Product/Intermediate | Reference |

|---|---|---|---|---|

| L-Arabinose | Enzymatic Epimerization | D-xylose isomerase | L-Ribose | nih.govresearchgate.net |

| UDP-Xylose | Enzymatic Epimerization | UDP-xylose epimerase (UXE) | UDP-Arabinose | nih.gov |

| D-Xylose | Chemical Synthesis | 1. MeOH, AcCl 2. Benzyl bromide, NaH 3. Acetic acid, HCl | 2,3,5-tri-O-benzyl-α,β-d-xylofuranose (precursor scaffold) | mdpi.com |

Stereochemical Control in the Synthesis and Reactions of 2,3,4 Tri O Benzyl Beta D Arabinopyranose

Anomeric Control During the Synthesis of 2,3,4-Tri-O-benzyl-beta-D-arabinopyranose Itself

The synthesis of a specific anomer of a protected carbohydrate requires careful selection of reaction conditions to favor either kinetic or thermodynamic control. For arabinopyranose, the β-anomer is often the kinetic product, while the α-anomer can be the thermodynamically more stable product due to the anomeric effect.

Achieving a high yield of the β-anomer of 2,3,4-Tri-O-benzyl-D-arabinopyranose necessitates strategies that favor kinetic control or employ stereospecific reactions. One effective methodology is the anomeric O-alkylation . This approach involves the deprotonation of the anomeric hydroxyl group of 2,3,4-tri-O-benzyl-D-arabinopyranose with a base, followed by alkylation. The reaction typically proceeds through an SN2-like mechanism. Starting with the thermodynamically favored α-anomer in solution, the alkoxide formed at the anomeric position will react with an electrophile, leading to an inversion of configuration and the formation of the β-glycoside. nih.govnih.gov The use of cesium carbonate (Cs₂CO₃) has been shown to be effective for such stereoselective anomeric alkylations. nih.gov

Another approach involves the reduction of a corresponding glycosyl halide precursor. The stereochemical outcome of such reductions can be influenced by the reducing agent and the protecting groups on the sugar.

Furthermore, enzymatic synthesis offers a high degree of stereoselectivity. While specific enzymes for the synthesis of this particular compound may not be widely reported, biocatalytic methods are a powerful tool for achieving specific anomeric configurations.

The ratio of α to β anomers in the synthesis of glycosides is a delicate balance of several factors.

Temperature: Lower temperatures generally favor the kinetic product. In the case of arabinopyranose derivatives, this can lead to a higher proportion of the β-anomer. Conversely, higher temperatures allow the reaction to reach thermodynamic equilibrium, which may favor the α-anomer. nih.govnih.gov

Concentration: The concentration of reactants can influence the reaction pathway. In some glycosylation reactions, higher concentrations have been observed to enhance stereoselectivity, possibly due to changes in the aggregation state of the glycosyl donor. researchgate.net

Catalyst Loading: In catalyzed reactions, the amount of catalyst can affect the reaction rate and, in some cases, the stereochemical outcome. The nature of the catalyst itself is crucial. For instance, in glycosylations promoted by Lewis acids, the choice and amount of the Lewis acid can dictate the extent of oxocarbenium ion formation and its subsequent reaction pathway, thereby influencing the anomeric ratio.

Solvent: The polarity of the solvent plays a significant role in the anomeric equilibrium. For arabinose, polar solvents can stabilize the β-anomer, shifting the equilibrium towards its formation. This is because polar solvents can effectively solvate the dipole moment of the β-anomer.

The interplay of these factors is complex and often requires empirical optimization for a specific synthetic target.

Stereodirecting Effects of this compound as a Glycosyl Donor

When this compound is used as a glycosyl donor, the stereochemistry of the newly formed glycosidic bond is influenced by several factors, including the nature of the leaving group at the anomeric position, the protecting groups, and the reaction conditions.

The benzyl (B1604629) groups at the C-2, C-3, and C-4 positions of the arabinopyranose ring are considered "non-participating" groups. Unlike acyl groups (e.g., acetyl or benzoyl), they cannot form a cyclic intermediate that shields one face of the molecule and directs the incoming nucleophile to the opposite face. researchgate.net Consequently, stereoselective glycosylation with such donors relies on other controlling elements.

Strategies to achieve stereoselectivity include:

SN2-type Glycosylation: By choosing appropriate leaving groups and reaction conditions that favor an SN2 mechanism, an inversion of configuration at the anomeric center can be achieved. For example, starting with an α-glycosyl halide or triflate, a β-glycoside can be formed.

Use of Promoters and Additives: The choice of promoter system is critical. For instance, certain promoter systems can favor the in situ formation of a specific anomeric intermediate, which then reacts with the glycosyl acceptor.

Solvent Effects: The solvent can influence the stability of the glycosyl cation intermediate and the transition state, thereby affecting the stereochemical outcome. Nitrile solvents, for example, are known to participate in glycosylation reactions and can favor the formation of α-glycosides.

The following table summarizes the stereochemical outcomes of glycosylation reactions with donors bearing non-participating groups, illustrating the influence of various factors.

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Solvent | Anomeric Ratio (α:β) | Yield (%) |

|---|---|---|---|---|---|

| Per-O-benzylated glucopyranosyl chloride | Secondary alcohol | (R,R)-Thiourea catalyst | DCM | Predominantly 1,2-trans (β) | Excellent |

| Per-O-benzylated glucosyl–OTCA donor | Primary alcohol | AuCl₃ | DCM | High 1,2-trans (β) selectivity | High |

| 2,3,4-tri-O-benzyl-α-L-rhamnopyranosyl thioglycoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS, cat. TfOH | DCE–diethyl ether | - | - |

The arrangement of the benzyl protecting groups in this compound has a profound impact on the conformation of the pyranose ring and, consequently, on the stereochemical outcome of glycosylation reactions. The bulky benzyl groups can restrict the conformational flexibility of the sugar ring, favoring a particular chair or boat conformation. nih.gov This conformational preference can influence the accessibility of the anomeric center from the α- and β-faces.

The steric hindrance imposed by the benzyl groups can direct the incoming glycosyl acceptor to the less hindered face of the molecule. For instance, the benzyl group at C-2 can partially shield the α-face, leading to a preference for β-attack by the nucleophile.

Furthermore, the electronic properties of the benzyl ethers, being electron-donating, can influence the reactivity of the glycosyl donor. They can stabilize the formation of a glycosyl cation, which may lead to a loss of stereoselectivity if the reaction proceeds through an SN1-like mechanism. However, under conditions that favor an SN2 pathway, their steric influence becomes the dominant factor in stereodetermination. nih.govpsu.edu

Diastereoselectivity and Enantioselectivity in Related Carbohydrate Transformations

While the primary focus is on the stereocontrol at the anomeric center, the chiral scaffold of this compound can also direct the stereochemical outcome of reactions at other positions on the pyranose ring.

Diastereoselective transformations, such as the reduction of a ketone or the addition of a nucleophile to an enone derived from the arabinopyranose, are often governed by the existing stereocenters. The bulky benzyl protecting groups can create a chiral environment that favors the approach of a reagent from a specific direction, leading to the formation of one diastereomer over the other. This principle is widely used in the synthesis of complex carbohydrates and natural products.

Enantioselective transformations are less common in the context of modifying a pre-existing chiral molecule like a sugar. However, in reactions where a new chiral center is formed from a prochiral group, the inherent chirality of the sugar molecule can induce enantioselectivity. For example, the addition of a Grignard reagent to an aldehyde group at C-5 could proceed with a degree of enantioselectivity directed by the rest of the molecule.

The field of biocatalysis offers powerful tools for achieving high diastereoselectivity and enantioselectivity in carbohydrate transformations. Enzymes, with their well-defined active sites, can catalyze reactions with exquisite stereocontrol, providing access to complex and stereochemically pure carbohydrate derivatives. researchgate.net

Conformational Analysis and its Impact on Reactivity and Selectivity

The stereochemical outcome of reactions involving this compound is intrinsically linked to the conformational preferences of its pyranose ring. The bulky tri-O-benzyl protecting groups play a crucial role in dictating the ring's geometry, which in turn influences its reactivity and the stereoselectivity of subsequent chemical transformations, most notably glycosylation reactions.

The arabinopyranose ring, in principle, can adopt several conformations, including the two chair forms (4C1 and 1C4), as well as various boat and skew-boat conformations. For unsubstituted β-D-arabinopyranose, the 1C4 conformation is generally favored, placing the large hydroxyl groups in equatorial positions to minimize steric strain. However, the introduction of bulky 2,3,4-tri-O-benzyl groups significantly alters this conformational landscape.

The steric demand of these large benzyl substituents can lead to a distortion of the ideal chair conformations or even induce a flip to an alternative conformation. Research on other heavily substituted pyranosides has shown that bulky protecting groups, such as silyl (B83357) ethers, can cause a ring inversion to a conformation that accommodates these groups in less sterically hindered positions, even if it means placing other substituents in traditionally less favorable axial orientations. researchgate.net While specific detailed conformational analysis data for this compound is not extensively documented in publicly available literature, the general principles of conformational analysis in carbohydrates provide a strong framework for understanding its behavior.

The preferred conformation of a glycosyl donor, such as an activated form of this compound, has a profound impact on the stereoselectivity of glycosylation reactions. The accessibility of the anomeric center for the incoming nucleophile (the glycosyl acceptor) is dictated by the spatial arrangement of the substituents on the pyranose ring. For instance, if the molecule adopts a conformation where one face of the anomeric carbon is sterically shielded by the bulky benzyl groups, the acceptor will preferentially attack from the less hindered face, leading to a specific anomeric linkage (α or β).

The interplay between the conformation of the glycosyl donor and the stereochemical outcome of the glycosylation is a well-established principle. ox.ac.uknih.gov For example, in mannoside series, the use of a 4,6-O-benzylidene protecting group, which locks the pyranose ring in a specific conformation, is crucial for achieving high β-selectivity in glycosylations. ox.ac.uk This highlights how conformational constraints directly translate into stereochemical control.

The reactivity of the glycosyl donor is also influenced by its conformation. A conformation that allows for better stabilization of the developing positive charge at the anomeric center in the transition state of the glycosylation reaction will lead to a faster reaction rate. The orientation of the benzyl ether groups can influence the electron density at the anomeric carbon and thus affect its electrophilicity.

Applications of 2,3,4 Tri O Benzyl Beta D Arabinopyranose in Complex Organic Synthesis

Utilization as a Versatile Glycosyl Donor in Oligosaccharide Synthesis

In the realm of carbohydrate chemistry, 2,3,4-Tri-O-benzyl-beta-D-arabinopyranose is a valuable glycosyl donor. The benzyl (B1604629) groups are "disarming," meaning they decrease the reactivity of the donor, which can be advantageous for controlling the stereochemical outcome of glycosylation reactions. The selection of an appropriate activating agent for the anomeric leaving group enables the controlled formation of glycosidic linkages with various glycosyl acceptors.

The synthesis of linear oligosaccharides, chains of monosaccharide units linked in a sequential manner, is a cornerstone of glycochemistry. nih.govnih.gov this compound derivatives are employed in a stepwise approach to elongate oligosaccharide chains. In a typical sequence, the arabinopyranose donor is activated and coupled with a suitable glycosyl acceptor, which possesses a single free hydroxyl group at the desired position for chain extension. Following the glycosylation step, a protecting group on the newly introduced arabinose unit can be selectively removed to reveal a new hydroxyl group, which then serves as the acceptor site for the subsequent glycosylation, thereby extending the linear chain. This iterative process allows for the controlled assembly of defined linear oligosaccharide sequences. The choice of protecting groups and the glycosylation methodology are critical for achieving high yields and stereoselectivity. nih.gov

| Glycosyl Donor | Glycosyl Acceptor | Promoter | Resulting Linkage | Yield |

| 2,3,4-Tri-O-benzyl-arabinopyranosyl bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Silver triflate | β-(1→4) | Good |

| 2,3,4-Tri-O-benzyl-arabinopyranosyl trichloroacetimidate | Benzyl 2,3,4-tri-O-benzyl-β-D-galactopyranoside | Trimethylsilyl (B98337) triflate | α-(1→6) | Moderate |

This table presents hypothetical examples of linear oligosaccharide synthesis using arabinopyranose donors. The specific outcomes depend on various factors including the nature of the leaving group on the donor, the specific acceptor used, and the reaction conditions.

Branched oligosaccharides, characterized by a central carbohydrate core with one or more monosaccharide side chains, play critical roles in biological recognition processes. The synthesis of these complex structures requires orthogonally protected building blocks that allow for the selective deprotection and subsequent glycosylation at specific positions. nih.gov A protected arabinose donor, such as this compound, can be used to introduce an arabinose unit at a specific branching point on a growing oligosaccharide chain. For instance, a glycosyl acceptor with two or more free hydroxyl groups can be selectively glycosylated with the arabinose donor at one position. Subsequent manipulation of protecting groups on the main chain allows for further elongation or the introduction of other monosaccharide units at different positions, leading to the formation of a branched structure. The synthesis of S-linked arabinoxylans, for example, has utilized arabinopyranoside donors to create branched structures. dtu.dk

| Core Oligosaccharide | Arabinose Donor | Deprotection Strategy | Resulting Branched Structure |

| A linear mannotetraose (B12350835) with a free C-3 hydroxyl group | 2,3,4-Tri-O-benzyl-arabinopyranosyl phosphate | Selective removal of a silyl (B83357) protecting group at C-2 of the terminal mannose | A branched pentasaccharide with an arabinose side chain |

| A cellobiose (B7769950) derivative with a free C-6 hydroxyl group | 2,3,4-Tri-O-benzyl-arabinopyranosyl fluoride (B91410) | Enzymatic removal of an acetyl group at C-4 of the non-reducing end | A branched trisaccharide with an arabinose branch |

This table illustrates the general strategies for constructing branched oligosaccharides using protected arabinose donors. The success of these syntheses relies on the careful planning of the protecting group strategy.

Glycoconjugates, which include glycoproteins and glycolipids, are vital for numerous biological processes. The chemical synthesis of these molecules often involves the attachment of a carbohydrate moiety to a non-carbohydrate scaffold, such as an amino acid, peptide, or lipid. Protected arabinose donors are instrumental in the synthesis of glycoconjugates where arabinose is a component of the glycan chain. nih.govdtu.dk For instance, in the synthesis of glycopeptides, a protected arabinose donor can be coupled to a serine or threonine residue of a peptide backbone. oup.comresearchgate.netchemrxiv.org This requires the arabinose donor to be compatible with the conditions of peptide chemistry. The benzyl protecting groups on the this compound are generally stable under the conditions required for peptide synthesis, making it a suitable building block for this purpose.

Role in Natural Product Total Synthesis

The inherent chirality of carbohydrates makes them attractive starting materials for the synthesis of complex, stereochemically rich natural products. This strategy, known as the chiron approach, utilizes the readily available chiral centers of a sugar to construct the carbon skeleton of the target molecule.

Protected arabinose derivatives, including this compound, serve as versatile chiral building blocks, or "chirons," in the total synthesis of various natural products. researchgate.netacs.org The well-defined stereochemistry of the arabinose scaffold can be manipulated through a series of chemical transformations to construct complex acyclic and heterocyclic systems. The benzyl protecting groups provide robust protection during these synthetic manipulations and can be removed under specific conditions in the later stages of the synthesis. For example, the carbon backbone of arabinose can be cleaved and functionalized to generate key intermediates for the synthesis of macrolides, alkaloids, and other classes of natural products. dtu.dkrsc.org

Iminosugars, also known as azasugars, are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. jchemlett.com These compounds are of significant interest due to their potent inhibitory activity against glycosidases and glycosyltransferases, making them promising therapeutic agents. nih.govmdpi.com Protected D-arabinose derivatives are valuable precursors for the synthesis of iminosugars. mdpi.com A common synthetic strategy involves the reductive amination of a suitably protected arabinose derivative, followed by cyclization to form the piperidine (B6355638) or pyrrolidine (B122466) ring characteristic of iminosugars. mdpi.com For instance, a tribenzylated D-arabinose can be converted into a nitrone, which then undergoes further transformations to yield pyrrolidine iminosugars. mdpi.com The stereochemistry of the starting arabinose dictates the stereochemical outcome of the final iminosugar product.

| Starting Material | Key Transformation | Resulting Iminosugar Class | Potential Biological Activity |

| 2,3,4-Tri-O-benzyl-D-arabinose | Reductive amination followed by intramolecular cyclization | Polyhydroxylated piperidines | Glycosidase inhibition |

| A D-arabinose derived nitrone | 1,3-dipolar cycloaddition | Pyrrolidine-based iminosugars | Antiviral, anticancer |

| 5-azido-5-deoxy-2,3,4-tri-O-benzyl-D-arabinose | Staudinger reaction and intramolecular aza-Wittig reaction | Azasugars with modified ring systems | Immunomodulatory |

This table provides an overview of the synthetic routes from protected arabinose derivatives to different classes of iminosugars and their potential biological activities.

Development of Carbohydrate-Based Scaffolds and Glycomimetics

Carbohydrate-based scaffolds are core structures derived from monosaccharides that are elaborated to create diverse molecular architectures. These scaffolds are of significant interest in medicinal chemistry and drug discovery as they present a dense array of stereochemically defined functional groups in a three-dimensional space, mimicking the complexity of natural molecules. Glycomimetics are compounds that mimic the structure or function of natural carbohydrates and are often designed to interact with carbohydrate-binding proteins or enzymes.

The compound this compound serves as a valuable precursor for the synthesis of such scaffolds and glycomimetics. The benzyl protecting groups at the 2, 3, and 4 positions prevent these hydroxyl groups from participating in unwanted side reactions, thereby directing chemical modifications to other positions of the arabinopyranose ring. The free hydroxyl group at the anomeric position (C1) can be readily converted into a glycosyl donor, such as a glycosyl halide or trichloroacetimidate, enabling its coupling to other molecules to form more complex structures.

While specific research detailing the direct use of this compound in the development of named carbohydrate-based scaffolds or glycomimetics is limited in readily available literature, its structural features make it an ideal starting material for such endeavors. For instance, it could be envisioned as a precursor for the synthesis of arabinose-containing oligosaccharides or glycoconjugates with potential biological activity. The synthesis of glycomimetics often involves the modification of the sugar ring, and this protected arabinopyranose could be a key intermediate in multi-step synthetic pathways to generate novel carbohydrate analogues.

Table 1: Potential Synthetic Transformations of this compound for Scaffold and Glycomimetic Development

| Transformation | Reagents and Conditions | Resulting Intermediate | Application |

| Activation of Anomeric Center | e.g., Trichloroacetonitrile (B146778), DBU | Glycosyl trichloroacetimidate | Glycosylation reactions to form oligosaccharides or glycoconjugates |

| Oxidation of Primary Alcohol (if present) | e.g., TEMPO, bleach | Uronic acid derivative | Building block for modified polysaccharides |

| Modification of the Pyranose Ring | Multi-step sequences involving ring-opening and closing | Carbasugars, Iminosugars | Glycomimetics with altered biological stability and activity |

Application in the Synthesis of Glycosidase Modulators

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Modulators of these enzymes, particularly inhibitors, have significant therapeutic potential in the treatment of various diseases, including diabetes, viral infections, and lysosomal storage disorders. The design of effective glycosidase inhibitors often involves the synthesis of molecules that mimic the transition state of the enzymatic reaction or bind tightly to the enzyme's active site.

Protected monosaccharides such as this compound are crucial starting materials for the synthesis of glycosidase modulators. The arabinose scaffold itself can be a core element of a glycosidase inhibitor, and the benzyl protecting groups allow for the selective introduction of functional groups that are key for inhibitory activity.

Although direct and extensive research reports on the application of this compound in the synthesis of specific glycosidase modulators are not prominently featured in the scientific literature, its role as a precursor can be inferred from synthetic strategies targeting related compounds. For example, derivatives of arabinose have been incorporated into the structures of iminosugars and other carbohydrate mimics that exhibit glycosidase inhibitory properties. The synthesis of such molecules would likely involve the use of a protected arabinose derivative like the one to control the stereochemistry and regioselectivity of the synthetic route.

Table 2: Hypothetical Pathway for the Synthesis of a Glycosidase Modulator Precursor from this compound

| Step | Description | Intermediate |

| 1 | Activation of the anomeric hydroxyl group. | Glycosyl halide or other activated species. |

| 2 | Introduction of a nitrogen-containing functional group at the anomeric center. | Glycosyl azide (B81097) or amine. |

| 3 | Further chemical modifications and deprotection. | Final iminosugar or other glycomimetic with potential glycosidase inhibitory activity. |

Analytical and Spectroscopic Approaches in Research on 2,3,4 Tri O Benzyl Beta D Arabinopyranose

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and versatile tool for the structural determination of carbohydrate derivatives in solution. beilstein-journals.org It provides detailed information on the molecular framework, including the configuration of stereocenters and the conformation of the pyranose ring.

The determination of the anomeric configuration (whether the C-1 substituent is in an axial, α, or equatorial, β, position) is a critical first step in the structural analysis of glycosides. One-dimensional ¹H and ¹³C NMR spectra provide key data points for this assignment.

In ¹H NMR spectroscopy, the anomeric proton (H-1) signal is particularly informative. It typically resonates in a distinct downfield region of the spectrum, separate from other sugar ring protons. creative-proteomics.com The chemical shift (δ) and the coupling constant (J) of this proton are diagnostic of its orientation. For pyranose rings in a standard chair conformation, a large coupling constant between H-1 and H-2 (³JH1,H2), typically in the range of 7-10 Hz, indicates a trans-diaxial relationship between these protons, which is characteristic of a β-anomer. Conversely, a smaller coupling constant (1-4 Hz) suggests a cis (axial-equatorial or equatorial-axial) relationship, indicative of an α-anomer.

¹³C NMR spectroscopy provides complementary information. The chemical shift of the anomeric carbon (C-1) is sensitive to its stereochemical environment. nih.gov Glycosylation also leads to significant downfield shifts (4–10 ppm) for the carbons at the anomeric and linked positions. unimo.it The combination of ¹H and ¹³C data allows for an unambiguous assignment of the anomeric configuration. researchgate.net

| Nucleus | Parameter | Expected Value for β-Anomer | Significance |

| ¹H | Chemical Shift (δ) of H-1 | ~4.3-4.8 ppm | Downfield resonance due to the deshielding effect of two adjacent oxygen atoms. |

| ¹H | Coupling Constant (³JH1,H2) | ~7-10 Hz | Indicates a trans-diaxial relationship between H-1 and H-2, confirming the β-configuration. |

| ¹³C | Chemical Shift (δ) of C-1 | ~100-105 ppm | The specific chemical shift is characteristic of the anomeric carbon in a β-pyranoside. |

Table 1: Representative NMR parameters for the assignment of anomeric configuration in pyranosides.

NMR spectroscopy is not limited to final product characterization; it is also a valuable tool for monitoring the progress of chemical reactions in real time. news-medical.net In the synthesis of 2,3,4-Tri-O-benzyl-beta-D-arabinopyranose, key steps such as benzylation or glycosylation can be followed directly in the NMR tube or by using a flow-NMR setup. beilstein-journals.orgmdpi.com

By acquiring spectra at regular intervals, researchers can observe the disappearance of signals corresponding to the starting materials and the simultaneous appearance and growth of signals for the desired product. news-medical.net This allows for the optimization of reaction parameters like temperature, time, and catalyst loading to maximize yield and minimize byproduct formation. Furthermore, the integration of characteristic peaks provides a quantitative measure of the conversion rate. news-medical.net Following the reaction, NMR can be used to assess the stereochemical purity by identifying and quantifying the presence of any undesired α-anomer alongside the target β-anomer.

While 1D NMR provides foundational data, a complete structural and conformational analysis requires advanced two-dimensional (2D) NMR techniques. nih.gov These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and providing insights into the molecule's three-dimensional shape.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing the connectivity of the entire spin system of the arabinopyranose ring, starting from the well-resolved anomeric proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides a powerful method for assigning the ¹³C signals based on the already-assigned ¹H spectrum.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the conformation of the pyranose ring and the relative orientation of the benzyl (B1604629) groups. nih.gov

Together, these advanced techniques provide a comprehensive picture of the molecule's structure and preferred conformation in solution. ipb.pt

Mass Spectrometry for Molecular Characterization of Synthetic Products and Intermediates (e.g., HRMS, MALDI-TOF MS)

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight of a compound and confirming its elemental composition. rsc.org For a molecule like this compound, High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is particularly valuable.

HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This allows for the calculation of a unique elemental formula, providing definitive confirmation that the synthesized product has the correct atomic makeup. The compound is often observed as an adduct with a cation, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another technique frequently used in carbohydrate chemistry, although it is more commonly applied to larger oligosaccharides and glycoconjugates. rsc.org

| Parameter | Value | Source |

| Molecular Formula | C₂₆H₂₈O₅ | Calculated |

| Molecular Weight | 420.50 g/mol | Calculated |

| Exact Mass (Monoisotopic) | 420.1937 Da | Calculated |

| [M+H]⁺ | 421.1990 Da | Calculated |

| [M+Na]⁺ | 443.1813 Da | Calculated |

| [M+K]⁺ | 459.1553 Da | Calculated |

Table 2: Key mass spectrometry data for this compound.

X-ray Crystallography for Absolute Configuration Determination and Detailed Conformational Insights

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique provides precise information on bond lengths, bond angles, and torsional angles.

Crucially, X-ray crystallography provides an absolute determination of the stereochemistry at each chiral center, confirming the D-configuration of the arabinopyranose core. It also reveals the precise conformation of the six-membered pyranose ring (e.g., chair, boat, or skew-boat) and the spatial orientation of the bulky benzyl protecting groups. mdpi.com This detailed structural information is invaluable for understanding intermolecular interactions in the crystal lattice and can complement the conformational analysis performed by NMR in solution. nih.gov

Chromatographic Techniques for Separation and Purity Assessment in Synthetic Protocols (e.g., TLC, Column Chromatography, HPLC)

Chromatographic methods are essential for both monitoring the progress of a reaction and for the purification and final purity assessment of the target compound. rsc.org

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a synthesis. By spotting the reaction mixture on a silica-coated plate and eluting with an appropriate solvent system (e.g., a mixture of heptane (B126788) and ethyl acetate), one can visualize the consumption of starting materials and the formation of the product. The retention factor (Rf) value is characteristic of a compound in a given solvent system.

Column Chromatography: This is the primary method for purifying the crude product on a preparative scale. The crude mixture is loaded onto a column packed with a stationary phase (typically silica (B1680970) gel), and a solvent mixture (mobile phase) is passed through the column. google.com Components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of this compound from unreacted starting materials and synthetic byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the final purity of the synthesized compound. A small amount of the sample is injected into a column with a highly uniform stationary phase, and the mobile phase is pumped through at high pressure. This provides excellent separation of components, allowing for the detection and quantification of even minor impurities. Reverse-phase HPLC is a common mode used for this purpose.

| Technique | Primary Use | Stationary Phase | Typical Mobile Phase | Detection Method |

| TLC | Reaction Monitoring | Silica Gel | Heptane/Ethyl Acetate (B1210297) | UV light or chemical stain (e.g., KMnO₄) |

| Column Chromatography | Purification | Silica Gel | Heptane/Ethyl Acetate gradient | TLC, UV (if applicable) |

| HPLC | Purity Assessment | C18 (Reverse-Phase) | Acetonitrile/Water gradient | UV detector, Refractive Index detector |

Table 3: Summary of chromatographic techniques used in the synthesis and analysis of this compound.

Emerging Trends and Future Research Opportunities in the Chemistry of 2,3,4 Tri O Benzyl Beta D Arabinopyranose

Development of Novel Catalytic Systems for Efficient and Stereoselective Glycosylation

The stereocontrolled formation of the glycosidic bond remains a central challenge in carbohydrate synthesis. researchgate.net For arabinopyranosides, achieving high stereoselectivity can be difficult. Research is actively pursuing new catalytic systems that offer improved control over the anomeric outcome, particularly for the synthesis of 1,2-cis-glycosides which cannot benefit from neighboring group participation.

Emerging catalytic strategies include:

Organocatalysis: Chiral phosphoric acids (CPAs) and bis-thiourea catalysts are being explored to activate glycosyl donors under mild conditions. chemrxiv.orgnih.gov These catalysts can create a specific chiral environment around the reaction center, influencing the trajectory of the incoming nucleophile to favor one anomer over the other. chemrxiv.orgfrontiersin.org

Dual Catalysis Systems: Combining different types of catalysts, such as a Lewis acid and an organocatalyst, can enable novel reactivity and selectivity. This approach allows for the fine-tuning of reaction conditions to control both activation of the glycosyl donor and the reactivity of the glycosyl acceptor.

Enzymatic Synthesis: Biocatalysis offers unparalleled regio- and stereoselectivity under mild, environmentally friendly conditions. numberanalytics.com Enzymes like glycosyltransferases can precisely construct complex oligosaccharides. numberanalytics.com The discovery and engineering of novel arabinosyltransferases, which utilize sugar donors like UDP-β-L-arabinopyranose, represent a significant frontier for the synthesis of natural product glycosides. oup.com

Table 1: Comparison of Modern Catalytic Systems for Glycosylation

| Catalyst Type | Example(s) | Key Advantages | Challenges & Future Directions |

|---|---|---|---|

| Lewis Acids | TMSOTf, BF₃·Et₂O | High activation of various glycosyl donors. | Often requires cryogenic temperatures; can lead to side reactions. Future work focuses on milder, more selective Lewis acids. |

| Organocatalysts | Chiral Phosphoric Acids (CPAs), Bis-thiourea catalysts | Mild reaction conditions; high stereoselectivity through hydrogen bonding. | Substrate scope can be limited. Development of more robust and universally applicable organocatalysts is needed. nih.govfrontiersin.org |

| Biocatalysts (Enzymes) | Glycosyltransferases, Engineered Glycosidases | Near-perfect stereo- and regioselectivity; aqueous reaction conditions. numberanalytics.com | Limited availability of specific enzymes; substrate specificity can be narrow. numberanalytics.com Research is focused on enzyme discovery and protein engineering. rsc.org |

Innovations in Chemo- and Regioselective Transformations of Protected Arabinopyranoses

The selective modification of one hydroxyl group among several with similar reactivity is a fundamental task in carbohydrate chemistry. researchgate.netrsc.org For a molecule like 2,3,4-Tri-O-benzyl-beta-D-arabinopyranose, the ability to selectively deprotect or functionalize a single benzyl (B1604629) ether is crucial for its use as a versatile building block.

Recent innovations in this area include:

Catalyst-Controlled Regioselectivity: The inherent reactivity differences between hydroxyl groups can be subtle. rsc.org Modern approaches use catalysts to direct reagents to a specific position, overriding the natural reactivity. For instance, chiral phosphoric acids have been used for the regiodivergent acetalization of diols, where the choice of catalyst enantiomer dictates the outcome. chemrxiv.org

One-Pot Procedures: Multi-step protection-deprotection sequences are often time-consuming and lead to yield loss. rsc.org The development of regioselective one-pot protection and protection-glycosylation methods significantly streamlines synthesis by minimizing intermediate purification steps. researchgate.net

Enzymatic Deacylation: Enzymes, such as lipases and proteases, can be used for the highly regioselective removal of acyl protecting groups under very mild conditions, leaving other functional groups like benzyl ethers intact. acs.org This strategy provides a powerful tool for orthogonal deprotection.

Implementation of Green Chemistry Principles in Carbohydrate Synthesis Methodologies

Traditional carbohydrate synthesis often involves toxic reagents, stoichiometric activators, and large volumes of volatile organic solvents, generating significant chemical waste. numberanalytics.com The integration of green chemistry principles is becoming a critical aspect of modern synthetic chemistry to reduce environmental impact. numberanalytics.comacs.org

Key areas of focus include:

Alternative Solvents: Ionic liquids and deep eutectic solvents are gaining attention as environmentally benign alternatives to conventional organic solvents. numberanalytics.com These solvents can enhance the solubility of carbohydrates and, in some cases, be recycled. numberanalytics.com

Biocatalysis: As mentioned, enzymes operate in aqueous media under mild conditions, representing an ideal green catalytic method. numberanalytics.com Chemo-enzymatic approaches, which combine the best of chemical and biological catalysis, are particularly promising for synthesizing complex molecules like rare sugars. rsc.org

Atom Economy and Waste Reduction: Designing reactions that are more efficient and minimize the generation of byproducts is a core principle of green chemistry. numberanalytics.com This includes the use of catalytic rather than stoichiometric reagents and developing one-pot sequences to reduce waste from workups and purifications. acs.org

Table 2: Application of Green Chemistry Principles in Arabinopyranose Synthesis

| Green Chemistry Principle | Traditional Method | Green Alternative | Benefit |

|---|---|---|---|

| Safer Solvents | Use of chlorinated solvents (e.g., Dichloromethane). | Use of ionic liquids, deep eutectic solvents, or water. numberanalytics.com | Reduced toxicity and environmental pollution. slideshare.net |

| Catalysis | Stoichiometric amounts of Lewis acid promoters. | Catalytic amounts of organocatalysts or enzymes. numberanalytics.comnumberanalytics.com | Reduced waste, milder reaction conditions, increased efficiency. acs.org |

| Waste Prevention | Multi-step protection/deprotection with purification at each stage. | One-pot reaction sequences. researchgate.net | Minimized solvent use and waste generation. numberanalytics.com |

| Renewable Feedstocks | Use of petroleum-derived reagents and protecting groups. | Deriving starting materials and reagents from biomass. numberanalytics.com | Increased sustainability and reduced reliance on fossil fuels. acs.org |

Application of Computational Chemistry and Molecular Modeling to Predict Reactivity and Stereoselectivity

Computational tools have become indispensable in modern chemical research, offering profound insights into reaction mechanisms and conformational dynamics that are often difficult to probe experimentally. acs.orgacs.orgresearchgate.net For complex glycosylation reactions involving arabinopyranose donors, these methods are crucial for rationalizing and predicting outcomes.

Future research will increasingly rely on:

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to explore the conformational landscape of glycosyl donors, acceptors, and reaction intermediates in solution. acs.orgnih.gov This is vital for understanding how the three-dimensional structure and flexibility of a molecule influence its reactivity.

Quantum Mechanical (QM) Calculations: QM methods can be used to calculate the energies of transition states and intermediates, providing detailed mechanistic insights into glycosylation reactions. nih.govjst.go.jp This helps explain the origins of stereoselectivity by comparing the energy barriers for different reaction pathways.

Machine Learning (ML) and Artificial Intelligence (AI): A significant emerging trend is the use of machine learning algorithms to predict the stereochemical outcome of glycosylation reactions. rsc.orgchemrxiv.orgbath.ac.uk By training models on large datasets, it is possible to identify the complex interplay of factors—including the donor, acceptor, promoter, and solvent—that govern stereoselectivity, enabling the prediction of outcomes for new, untested systems. rsc.orgnih.gov

Table 3: Role of Computational Methods in Arabinopyranose Chemistry

| Computational Method | Information Provided | Application in Glycosylation |

|---|---|---|

| Molecular Mechanics (MM) | Conformational analysis, steric properties. | Predicts stable conformations of the arabinopyranose ring and the orientation of protecting groups. acs.org |

| Molecular Dynamics (MD) | Dynamic behavior in solution, conformational ensembles. nih.gov | Simulates the interaction between the glycosyl donor and acceptor prior to reaction, revealing preferred orientations. acs.org |

| Quantum Mechanics (QM) | Electronic structure, reaction energies, transition state geometries. jst.go.jp | Elucidates reaction mechanisms (e.g., Sₙ1 vs. Sₙ2 pathways) and calculates energy differences to predict the major anomer. nih.gov |

| Machine Learning (ML) | Predictive models based on experimental data. rsc.org | Predicts the α/β ratio of a glycosylation reaction by analyzing features of all reactants and conditions. chemrxiv.orgbath.ac.uk |

Q & A

Q. What are the common synthetic routes for 2,3,4-Tri-O-benzyl-beta-D-arabinopyranose, and how can reaction efficiency be optimized methodologically?

The compound is synthesized via sequential benzylation of D-arabinose under alkaline conditions using benzyl bromide or chloride. Optimization involves factorial design experiments to vary temperature (25–60°C), base concentration (e.g., NaH, 1–3 equiv), and reaction time (12–48 hours). Monitor progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:3) and purify using silica gel chromatography (10–30% ethyl acetate/hexane gradient). Kinetic studies with in situ IR or NMR identify rate-limiting steps .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on ¹H/¹³C NMR (e.g., anomeric proton at δ 4.8–5.2 ppm), DEPT-135 for hydroxyl identification, and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography may resolve stereochemical ambiguities. Cross-validate using 2D NMR techniques (HSQC, HMBC) to assign regioselective benzylation .

Q. What role does this compound play in glycosylation reactions?

The benzyl groups protect hydroxyls at positions 2, 3, and 4, leaving the anomeric position reactive for glycosidic bond formation. It serves as a glycosyl acceptor or donor in oligosaccharide synthesis, particularly for arabinose-containing glycoconjugates. Activators like NIS/TfOH or TMSOTf are used to promote stereoselective coupling .

Q. How stable is this compound under varying storage and reaction conditions?

Stability tests involve HPLC or TLC monitoring under acidic/basic conditions (pH 2–12), thermal stress (25–80°C), and humidity. Store under inert atmosphere at -20°C to prevent hydrolysis. Degradation products (e.g., debenzylated intermediates) are characterized via LC-MS .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-benzylation or ring-opening) be mitigated during synthesis?

Competing reactions are minimized by controlling stoichiometry (1:3 molar ratio of arabinose to benzyl halide) and using phase-transfer catalysts (e.g., tetrabutylammonium iodide). Monitor intermediates via LC-MS. If ring-opening occurs, reprotect the anomeric position using trichloroacetimidate chemistry .

Q. How do steric and electronic factors influence the regioselectivity of further functionalization?

Steric hindrance from the 2,3,4-benzyl groups directs electrophilic attacks to the least hindered site (e.g., C1 anomeric position). Electronic effects are probed via Hammett plots or DFT calculations to assess substituent impacts on transition states. Compare reactivity with partially benzylated analogs .

Q. What strategies resolve contradictions in reported glycosylation yields involving this compound?

Systematically replicate reactions under controlled conditions (anhydrous solvents, inert atmosphere) while varying one parameter (e.g., activator, solvent polarity). Use HRMS and NOESY NMR to confirm product identity. Meta-analyses of literature data can identify confounding variables (e.g., trace moisture) .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculates transition-state energies for glycosylation, predicting α/β selectivity. Molecular dynamics simulations model solvent effects (e.g., acetonitrile vs. toluene). Validate models against experimental kinetic data .

Q. What methodological challenges arise when replicating literature procedures for this compound?

Inconsistent yields may stem from unrecorded variables (e.g., reagent purity, stirring rate). Troubleshoot by:

Q. How is this compound used in synthesizing rare arabinofuranose derivatives?

Controlled deprotection (e.g., hydrogenolysis with Pd/C) selectively removes benzyl groups, enabling access to arabinofuranose intermediates. Regioselective re-protection with acetyl or silyl groups allows further functionalization. Monitor deprotection kinetics via TLC and ¹H NMR .

Methodological Notes

- Factorial Design : Use 2³ factorial experiments to optimize temperature, catalyst loading, and solvent polarity .

- Characterization : Combine NMR (500 MHz), HRMS (ESI+), and polarimetry for stereochemical validation .

- Theoretical Frameworks : Link reactivity data to stereoelectronic theories (e.g., antiperiplanar lone pair hypothesis) to explain anomeric outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.